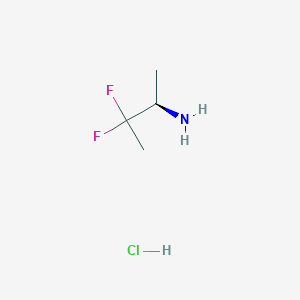
(R)-3,3-Difluorobutan-2-amine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3,3-Difluorobutan-2-amine hydrochloride is a chiral amine compound with two fluorine atoms attached to the third carbon of the butane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3-Difluorobutan-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-3,3-Difluorobutan-2-ol.
Conversion to Amine: The hydroxyl group of the precursor is converted to an amine group through a series of reactions. This can involve the use of reagents like thionyl chloride (SOCl₂) to form an intermediate, which is then treated with ammonia or an amine source to yield the desired amine.
Formation of Hydrochloride Salt: The free amine is then reacted with hydrochloric acid to form the hydrochloride salt, which is more stable and easier to handle.
Industrial Production Methods
In an industrial setting, the production of ®-3,3-Difluorobutan-2-amine hydrochloride may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis: Using large reactors to carry out the conversion of the starting material to the amine.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the intermediate and final product.
Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures.
化学反応の分析
Types of Reactions
®-3,3-Difluorobutan-2-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkylated or acylated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
®-3,3-Difluorobutan-2-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the effects of fluorinated amines on biological systems.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of ®-3,3-Difluorobutan-2-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The fluorine atoms can enhance the compound’s stability and bioavailability by affecting its lipophilicity and metabolic resistance.
類似化合物との比較
Similar Compounds
(S)-3,3-Difluorobutan-2-amine hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activity.
3,3-Difluorobutan-2-amine: The non-chiral version of the compound, lacking the specific stereochemistry.
3,3-Difluorobutan-2-ol: The alcohol precursor used in the synthesis of the amine.
Uniqueness
®-3,3-Difluorobutan-2-amine hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or non-chiral analogs. The presence of fluorine atoms also imparts distinct chemical properties, such as increased stability and resistance to metabolic degradation.
特性
分子式 |
C4H10ClF2N |
|---|---|
分子量 |
145.58 g/mol |
IUPAC名 |
(2R)-3,3-difluorobutan-2-amine;hydrochloride |
InChI |
InChI=1S/C4H9F2N.ClH/c1-3(7)4(2,5)6;/h3H,7H2,1-2H3;1H/t3-;/m1./s1 |
InChIキー |
GMMHEZMDGDEDDZ-AENDTGMFSA-N |
異性体SMILES |
C[C@H](C(C)(F)F)N.Cl |
正規SMILES |
CC(C(C)(F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















